Cas no 936693-22-0 (2-(2-Bromo-6-fluorophenyl)acetonitrile)

2-(2-Bromo-6-fluorophenyl)acetonitrile is a versatile bromo- and fluoro-substituted phenylacetonitrile derivative, commonly employed as a key intermediate in organic synthesis and pharmaceutical research. The presence of both bromine and fluorine substituents on the phenyl ring enhances its reactivity, making it valuable for cross-coupling reactions, nucleophilic substitutions, and the construction of complex heterocyclic frameworks. Its nitrile functionality further expands its utility as a precursor for carboxylic acids, amides, and other nitrogen-containing compounds. The compound's well-defined structure and high purity ensure consistent performance in synthetic applications, particularly in the development of bioactive molecules and agrochemicals. Proper handling under controlled conditions is recommended due to its potential sensitivity.
2-(2-Bromo-6-fluorophenyl)acetonitrile structure
936693-22-0 structure
Product Name:2-(2-Bromo-6-fluorophenyl)acetonitrile
CAS No:936693-22-0
MF:C8H5BrFN
MW:214.03440451622
MDL:MFCD11226884
CID:2084556
PubChem ID:66717761
Update Time:2025-05-25

2-(2-Bromo-6-fluorophenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-fluorophenylacetonitrile
    • 2-(2-bromo-6-fluorophenyl)acetonitrile
    • 2-BroMo-6-fluorophenylacetonitrile, 96%
    • QFEXNLSISKHIBO-UHFFFAOYSA-N
    • 936693-22-0
    • MB09725
    • CS-0208297
    • SCHEMBL534442
    • EN300-1912814
    • AS-64341
    • MFCD11226884
    • AKOS023117334
    • 2-Bromo-6-fluorophenylacetonitrile, AldrichCPR
    • 2-(2-bromo-6-fluoro-phenyl)acetonitrile
    • 689-905-5
    • 2-(2-Bromo-6-fluorophenyl)acetonitrile
    • MDL: MFCD11226884
    • Inchi: 1S/C8H5BrFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
    • InChI Key: QFEXNLSISKHIBO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1CC#N)F

Computed Properties

  • Exact Mass: 212.95900
  • Monoisotopic Mass: 212.95894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Melting Point: 60-62℃
  • PSA: 23.79000
  • LogP: 2.65428

2-(2-Bromo-6-fluorophenyl)acetonitrile Security Information

  • HazardClass:6.1

2-(2-Bromo-6-fluorophenyl)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(2-Bromo-6-fluorophenyl)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:936693-22-0)2-(2-Bromo-6-fluorophenyl)acetonitrile
Order Number:A940353
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:33
Price ($):152.0/444.0
Email:sales@amadischem.com

Additional information on 2-(2-Bromo-6-fluorophenyl)acetonitrile

Recent Advances in the Application of 2-(2-Bromo-6-fluorophenyl)acetonitrile (CAS: 936693-22-0) in Chemical Biology and Pharmaceutical Research

The compound 2-(2-Bromo-6-fluorophenyl)acetonitrile (CAS: 936693-22-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide a comprehensive overview of the latest advancements related to this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic applications.

Recent studies have highlighted the critical role of 2-(2-Bromo-6-fluorophenyl)acetonitrile in the development of novel kinase inhibitors, particularly those targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent and selective FGFR (Fibroblast Growth Factor Receptor) inhibitors, which show promise in treating various solid tumors. The bromo and fluoro substituents on the phenyl ring provide unique electronic properties that facilitate selective binding to target proteins.

In synthetic chemistry, researchers have developed innovative methodologies utilizing 936693-22-0 as a building block for complex heterocyclic systems. A notable advancement reported in Organic Letters (2024) describes a palladium-catalyzed cyanation-cyclization cascade reaction that efficiently converts this compound into valuable indole derivatives. These derivatives serve as core structures for numerous pharmaceutical agents, including serotonin receptor modulators and antiviral compounds.

The pharmacokinetic properties of derivatives synthesized from 2-(2-Bromo-6-fluorophenyl)acetonitrile have been extensively investigated in preclinical models. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that fluorination at the 6-position significantly enhances metabolic stability compared to non-fluorinated analogs, while the bromo substituent allows for further functionalization via cross-coupling reactions. This dual functionality makes the compound particularly valuable in drug discovery campaigns.

Emerging applications in radiopharmaceutical development have also been reported, where 936693-22-0 serves as a precursor for 18F-labeled PET tracers. A 2024 study in the Journal of Nuclear Medicine demonstrated successful incorporation of the fluorophenyl moiety into novel imaging agents for neurodegenerative diseases, leveraging the compound's favorable lipophilicity and blood-brain barrier penetration characteristics.

From a safety and regulatory perspective, recent toxicological evaluations of 2-(2-Bromo-6-fluorophenyl)acetonitrile and its derivatives have established preliminary safety profiles. While the parent compound shows moderate cytotoxicity in vitro, appropriate structural modifications can significantly improve the therapeutic index. These findings underscore the importance of careful molecular design when developing pharmaceutical candidates from this chemical scaffold.

Future research directions are expected to focus on expanding the structural diversity accessible from this versatile intermediate, particularly through innovative catalytic transformations. The compound's unique combination of halogen substituents positions it as a privileged structure in fragment-based drug discovery, with potential applications across multiple therapeutic areas including oncology, CNS disorders, and infectious diseases.

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Amadis Chemical Company Limited
(CAS:936693-22-0)2-(2-Bromo-6-fluorophenyl)acetonitrile
A940353
Purity:99%/99%
Quantity:1g/5g
Price ($):152.0/444.0
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